molecular formula C10H10BrFN2O B8165916 (5-Bromo-3-fluoropyridin-2-yl)(pyrrolidin-1-yl)methanone

(5-Bromo-3-fluoropyridin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B8165916
M. Wt: 273.10 g/mol
InChI Key: CEYNXOAXFNPBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-3-fluoropyridin-2-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 3rd position of the pyridine ring, and a pyrrolidinyl group attached to the methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-fluoropyridin-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-3-fluoropyridine and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The 5-bromo-3-fluoropyridine is reacted with pyrrolidine in the presence of the base and solvent. The reaction mixture is stirred at an elevated temperature for several hours to ensure complete conversion.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-fluoropyridin-2-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(5-Bromo-3-fluoropyridin-2-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluoropyridin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyridine ring and the attached functional groups allow it to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with different substitution pattern.

    (5-Bromo-3-pyridyl)boronic acid: Another pyridine derivative with a boronic acid group.

    (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: Similar compound with a different fluorine position

Uniqueness

(5-Bromo-3-fluoropyridin-2-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the pyridine ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

(5-bromo-3-fluoropyridin-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O/c11-7-5-8(12)9(13-6-7)10(15)14-3-1-2-4-14/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYNXOAXFNPBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.